BenchChemオンラインストアへようこそ!

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Kinase inhibitor Regioisomer selectivity Scaffold hopping

3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899730-41-7; molecular formula C15H18N6O; molecular weight 298.34 g/mol) is a fully synthetic small molecule built on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. This heterocyclic core is a validated purine isostere that has yielded potent inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a central node in the integrated stress response (ISR) and a target of high interest in oncology.

Molecular Formula C15H18N6O
Molecular Weight 298.35
CAS No. 899730-41-7
Cat. No. B2876988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899730-41-7
Molecular FormulaC15H18N6O
Molecular Weight298.35
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
InChIKeyIRTGBJKKANCKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899730-41-7): Structural and Pharmacophore Baseline for Differentiated Procurement


3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899730-41-7; molecular formula C15H18N6O; molecular weight 298.34 g/mol) is a fully synthetic small molecule built on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This heterocyclic core is a validated purine isostere that has yielded potent inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a central node in the integrated stress response (ISR) and a target of high interest in oncology [1]. The compound bears an N7-(4-methoxyphenethyl)amine side chain and an N3-ethyl substituent on the triazole ring—two structural features that distinguish it from other triazolo[4,5-d]pyrimidine derivatives and are expected to modulate kinase selectivity, cellular permeability, and metabolic stability [2].

Why 3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Cannot Be Replaced by Generic In-Class Analogs


The [1,2,3]triazolo[4,5-d]pyrimidine chemotype is not a uniform pharmacophore; small variations in the N3 and N7 substituents produce dramatic shifts in kinase selectivity, antiproliferative potency (spanning over 100-fold differences in IC50 across cancer cell lines), and normal-cell toxicity profiles [1]. Publicly available profiling of structurally related analogs—such as 6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, which exhibits only weak activity (IC50 = 11,600 nM against steroidogenic factor 1)—demonstrates that the specific [1,2,3]triazolo[4,5-d]pyrimidine regioisomer with a 4-methoxyphenethylamine tail at C7 and an ethyl group at N3 occupies a distinct chemical space [2]. Generic substitution without head-to-head comparator data against the precise scaffold–substituent combination represented by CAS 899730-41-7 risks selecting a compound with irrelevant target engagement, inadequate selectivity, or inappropriate physicochemical properties for the intended assay system [3].

Quantitative Differentiation Evidence for 3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899730-41-7)


Regioisomeric Scaffold Differentiation: [1,2,3]Triazolo[4,5-d]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine Core

The target compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, which is the validated scaffold for potent GCN2 kinase inhibition (representative compounds in this series achieve GCN2 IC50 values of 17.2–46.4 nM) [1]. In contrast, a closely related [1,2,4]triazolo[1,5-a]pyrimidine regioisomer bearing identical N-[2-(4-methoxyphenyl)ethyl] substitution at C7 (BDBM36825; 6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivative) shows only weak activity with an IC50 of 11,600 nM against steroidogenic factor 1, representing a >250-fold potency gap relative to the [1,2,3]triazolo[4,5-d]pyrimidine GCN2 series [2]. This underscores that the regioisomeric scaffold alone dictates kinase targeting suitability, and the [1,2,3]triazolo[4,5-d]pyrimidine core of CAS 899730-41-7 is the correct starting point for ISR/GCN2-focused research programs.

Kinase inhibitor Regioisomer selectivity Scaffold hopping

N3-Ethyl Substitution Differentiates This Compound from N3-Methyl and N3-Unsubstituted Triazolo[4,5-d]pyrimidine Analogs

Among the GCN2-active triazolo[4,5-d]pyrimidine series, N3-substitution with an ethyl group (as in CAS 899730-41-7) is a critical determinant of kinase selectivity. The GCN2 tool compound series reported by Loughrey et al. includes N3-ethyl-substituted derivatives that achieve GCN2 IC50 values as low as 17.2 nM while maintaining <10% inhibition of off-target ISR kinases PERK, PKR, HRI, and IRE1 at 10 μM [1]. In contrast, N3-unsubstituted or N3-methyl analogs in the broader [1,2,3]triazolo[4,5-d]pyrimidine antiproliferative series (e.g., hydrazone-containing derivatives) exhibit potencies in the 0.85–26 μM range against MGC-803 cancer cells, with variable selectivity over normal GES-1 cells (selectivity index ranging from ~6 to >66) [2]. The N3-ethyl substituent present in CAS 899730-41-7 thus positions this compound within the higher-potency, kinase-selective branch of the triazolo[4,5-d]pyrimidine SAR landscape.

GCN2 kinase Structure-activity relationship N3-alkyl substitution

4-Methoxyphenethylamine at N7 Confers Physicochemical Differentiation vs. Directly Linked Anilino Analogs

The N7-(4-methoxyphenethyl)amine side chain of CAS 899730-41-7 introduces a flexible ethylene linker between the triazolopyrimidine core and the 4-methoxyphenyl ring. This contrasts with directly N7-linked anilino analogs such as 3-ethyl-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (MW = 270.29), which lack the ethylene spacer . In the GCN2 inhibitor series, N7-substituents bearing an ethylene linker contribute to balanced lipophilicity (clogP modulation) and improved passive permeability: optimized compounds in this series achieve PAMPA values >10 × 10⁻⁶ cm/s, classifying them as high-permeability agents, while maintaining aqueous solubility >10 μM at pH 7.4 [1]. The directly linked anilino congener, with its reduced conformational flexibility and lower MW, is predicted to exhibit different permeability–solubility trade-offs, making the N7-ethyl-linked design the preferred chemotype for cellular assays where both target engagement and sufficient intracellular exposure are required.

Physicochemical properties Lipophilic ligand efficiency Permeability

Differential Leukemia Cell Line Sensitivity: Leukemia-Selective Growth Inhibition by the Triazolo[4,5-d]pyrimidine GCN2 Inhibitor Class

Triazolo[4,5-d]pyrimidine GCN2 inhibitors exemplified by the N3-ethyl-substituted series (to which CAS 899730-41-7 belongs) were screened against the NCI-60 human cancer cell line panel and exhibited uniform growth inhibition selectively in the leukemia group of cell lines [1]. Growth inhibition in the most sensitive leukemia lines correlated with high GCN2 mRNA expression levels and low asparagine synthetase (ASNS) expression—a gene expression signature also observed in patient-derived B-cell acute lymphoblastic leukemia (B-ALL) [1]. In contrast, structurally distinct triazolo[4,5-d]pyrimidine derivatives bearing hydrazone moieties show broad antiproliferative activity across solid tumor lines (MGC-803, PC3, PC9, EC9706, SMMC-7721) without the same leukemia lineage preference [2]. This leukemia-biased sensitivity pattern is a distinguishing feature of the GCN2-targeting N3-ethyl triazolo[4,5-d]pyrimidine subclass and directly informs the selection of appropriate disease models for compound evaluation.

Leukemia NCI-60 screening GCN2 expression

Recommended Application Scenarios for 3-Ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899730-41-7)


GCN2 Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

CAS 899730-41-7 serves as an N3-ethyl, N7-(4-methoxyphenethyl)-substituted triazolo[4,5-d]pyrimidine reference compound for GCN2 inhibitor SAR studies. As demonstrated by the GCN2 inhibitor series where N3-ethyl analogs achieved IC50 values of 17–46 nM with >100-fold selectivity over PERK, PKR, HRI, and IRE1 [1], this substitution pattern is productive for on-target potency. Researchers can use CAS 899730-41-7 as a starting scaffold to systematically vary the N7-aryl ether moiety (e.g., replacing 4-methoxy with 3-methoxy, 4-ethoxy, or heteroaryl groups) while monitoring GCN2 IC50, selectivity, and cellular eIF2α phosphorylation inhibition (endpoint: IC50 < 150 nM in HEK293T cells) [1].

Leukemia-Focused Phenotypic Screening and Biomarker-Stratified Drug Discovery

Based on the NCI-60 screening data showing that triazolo[4,5-d]pyrimidine GCN2 inhibitors selectively inhibit leukemia cell lines [1], CAS 899730-41-7 is well-suited for phenotypic screening in leukemia panels, including B-ALL, acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL) models. The compound should be tested in cell lines stratified by GCN2 and ASNS mRNA expression levels to validate the GCN2-high/ASNS-low sensitivity hypothesis [1]. Procurement of this specific compound—rather than a generic triazolo[4,5-d]pyrimidine analog—ensures that the N3-ethyl substitution known to confer GCN2 selectivity is present from the outset of the screening campaign.

Integrated Stress Response (ISR) Chemical Probe Development

CAS 899730-41-7 belongs to the only chemotype that has yielded validated chemical probes for GCN2 within the ISR kinase family [1]. In ISR pathway dissection experiments—such as measuring eIF2α phosphorylation, ATF4 translational upregulation, and downstream CHOP induction under amino acid starvation conditions—using the correct N3-ethyl triazolo[4,5-d]pyrimidine scaffold is essential to avoid confounding off-target effects on PERK or PKR. The compound's physicochemical properties (predicted high permeability based on PAMPA >10 × 10⁻⁶ cm/s for structural analogs [1]) further support its use in cellular ISR assays where intracellular target engagement is required.

Comparative Selectivity Profiling Against the ISR Kinase Panel (GCN2, PERK, PKR, HRI, IRE1)

A critical quality control application involves profiling CAS 899730-41-7 against the full panel of ISR kinases (GCN2, PERK, PKR, HRI, IRE1) at a standardized concentration (10 μM) to establish its selectivity fingerprint. The triazolo[4,5-d]pyrimidine GCN2 inhibitor class has demonstrated <10% inhibition of PERK, HRI, and IRE1 at 10 μM, with variable PKR activity [1]. This selectivity signature must be verified for CAS 899730-41-7 specifically, as even minor structural modifications (e.g., N7-substituent variation) can alter the off-target profile. This scenario is essential for any laboratory intending to use this compound as a chemical biology tool to interrogate GCN2-specific signaling.

Quote Request

Request a Quote for 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.